molecular formula C16H14N2O B1298135 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol CAS No. 79481-69-9

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol

Cat. No. B1298135
CAS RN: 79481-69-9
M. Wt: 250.29 g/mol
InChI Key: FXFVSEKKXOPNRA-UHFFFAOYSA-N
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Description

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol is a compound with the molecular formula C16H14N2O . It is a type of pyrazole, which are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, has been the subject of various studies . For instance, one study described a rapid and efficient solvent-free microwave-assisted synthesis of pyrazolone derivatives .


Molecular Structure Analysis

The molecular structure of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The compound has a molecular weight of 250.29 g/mol .


Chemical Reactions Analysis

Pyrazoles, including 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, are involved in various chemical reactions. For example, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol include a molecular weight of 250.29 g/mol, a topological polar surface area of 32.3 Ų, and a complexity of 376 . The 1H NMR spectra of similar compounds have shown olefinic proton at 4.98 ppm and methyl proton at 2.49 ppm .

Scientific Research Applications

Pharmaceutical Research: Anticancer Properties

The pyrazole core of the compound has been explored for its potential in cancer treatment. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, certain derivatives have demonstrated remarkable cytotoxic activity with IC50 values better than the standard drug cisplatin . This suggests that the compound could be a scaffold for developing new anticancer agents.

Biological Activity: Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are known to possess a wide range of biological activities. Specifically, they have been reported to exhibit anti-inflammatory and analgesic properties . This makes them valuable for the development of new medications that can help manage pain and inflammation.

Agrochemical Industry: Pesticide Development

The versatility of the pyrazole core extends to the agrochemical industry, where it is used in the synthesis of pesticides. The structural flexibility allows for the creation of compounds that can target a variety of pests, potentially leading to more effective crop protection solutions .

Material Science: Organic Semiconductor Synthesis

Pyrazole-based compounds have applications in material science, particularly in the synthesis of organic semiconductors. Their unique electronic properties make them suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Chemical Synthesis: Green Chemistry Approaches

The compound has been utilized in green chemistry approaches for the synthesis of various organic molecules. For example, it has been used in the condensation reactions with aromatic aldehydes using environmentally friendly catalysts . This aligns with the growing need for sustainable and eco-friendly chemical processes.

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, the pyrazole moiety can act as a ligand, coordinating with metal ions to form complexes. These complexes have potential applications in catalysis, magnetic materials, and as sensors .

Drug Discovery: Antidepressant and Antimicrobial Agents

Research has indicated that pyrazole derivatives can function as antidepressant and antimicrobial agents. Their structural adaptability allows for the fine-tuning of their pharmacological properties, which is crucial in the drug discovery process .

Molecular Modeling: Drug Design

The compound’s derivatives have been used in molecular modeling studies to design drugs with specific target interactions. This computational approach helps in predicting the efficacy and safety of potential drug candidates before they are synthesized .

Mechanism of Action

Target of Action

Some studies suggest that similar pyrazole derivatives have shown cytotoxic activity against several human cell lines . In particular, they have been found to be effective against colorectal RKO carcinoma cells .

Mode of Action

It has been observed that some derivatives of these compounds have good radical scavenging activity . This suggests that they might interact with their targets by neutralizing harmful free radicals in the body, thereby preventing or slowing down the damage to cells.

Biochemical Pathways

It has been reported that autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis . This suggests that these compounds might affect the pathways related to cell survival and programmed cell death.

Result of Action

The result of the action of these compounds is cytotoxic in nature. For instance, compound 3i, a derivative of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . This suggests that these compounds can effectively inhibit the growth of certain cancer cells.

Future Directions

The future directions in the research of pyrazole derivatives, including 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, could involve exploring their various chemical, biological, agrochemical, and pharmacological properties . For instance, many pyrazoles have shown luminescent and fluorescent agents, and some of these compounds have important applications in material chemistry .

properties

IUPAC Name

5-methyl-2,4-diphenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-15(13-8-4-2-5-9-13)16(19)18(17-12)14-10-6-3-7-11-14/h2-11,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFVSEKKXOPNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350419, DTXSID10902283
Record name 11E-408S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1520
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79481-69-9
Record name 11E-408S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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